![molecular formula C17H17N3OS B6084129 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide, also known as BMT-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, specifically in the treatment of breast cancer. 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been studied for its anti-inflammatory properties, and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide works by targeting the microtubule network in cells, which is essential for cell division and growth. It binds to tubulin, a protein that makes up the microtubules, and disrupts the formation of the microtubule network. This disruption leads to the inhibition of cell growth and division, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to have anti-angiogenic effects, meaning it inhibits the formation of new blood vessels that are necessary for tumor growth. 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has also been found to have anti-metastatic effects, meaning it inhibits the spread of cancer cells to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its specificity for targeting the microtubule network, which allows for precise and targeted experiments. Additionally, 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide has been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one limitation of using 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide is its solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide analogs with improved solubility and specificity. Additionally, further studies are needed to explore the potential therapeutic applications of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in other diseases, such as neurodegenerative disorders. Finally, the development of more effective drug delivery systems for 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide could lead to improved clinical outcomes in cancer treatment.
Synthesemethoden
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide involves the reaction of 2-(methylthio)benzimidazole with 2-bromo-N-(2-methylphenyl)acetamide in the presence of a base. The resulting product is purified through column chromatography to obtain 2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide in its pure form.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-6-2-3-7-13(12)20-17(21)11-22-10-16-18-14-8-4-5-9-15(14)19-16/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYKVFZFNQEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-(1H-benzoimidazol-2-ylmethylsulfanyl)-N-(O-tolyl)- |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.